
2-(Thiophene-2-sulfonamido)acetic acid
Overview
Description
2-(Thiophene-2-sulfonamido)acetic acid is an organosulfur compound with the molecular formula C6H8NO4S2. It is characterized by the presence of a thiophene ring, a sulfonamide group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of thiophene-2-sulfonyl chloride with glycine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions using thiophene and chlorosulfonic acid, followed by subsequent reactions to introduce the acetic acid moiety. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophene-2-sulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-sulfonamidoethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophene-2-sulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Thiophene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with biological pathways .
Comparison with Similar Compounds
Thiophene-2-acetic acid: Similar structure but lacks the sulfonamide group.
Thiophene-3-acetic acid: Isomeric form with the acetic acid group at a different position.
N-(Thiophen-2-yl)sulfonylglycine: Similar sulfonamide structure but different functional groups.
Uniqueness: 2-(Thiophene-2-sulfonamido)acetic acid is unique due to the combination of the thiophene ring, sulfonamide group, and acetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c8-5(9)4-7-13(10,11)6-2-1-3-12-6/h1-3,7H,4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLYUBNAUREKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390058 | |
Record name | 2-(thiophene-2-sulfonamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82068-09-5 | |
Record name | 2-(thiophene-2-sulfonamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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